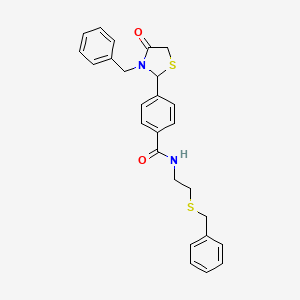![molecular formula C22H16F3N3 B11647410 2-(3-methylphenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine CAS No. 361189-65-3](/img/structure/B11647410.png)
2-(3-methylphenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-甲基苯基)-N-[3-(三氟甲基)苯基]喹唑啉-4-胺是一种复杂的有机化合物,属于喹唑啉衍生物类。该化合物以喹唑啉核心为特征,被3-甲基苯基和3-(三氟甲基)苯基取代。喹唑啉衍生物以其多样的生物活性而闻名,并因其潜在的治疗应用而被广泛研究。
准备方法
2-(3-甲基苯基)-N-[3-(三氟甲基)苯基]喹唑啉-4-胺的合成通常涉及多步有机反应。一种常见的合成路线包括以下步骤:
喹唑啉核心的形成: 喹唑啉核心可以通过在酸性或碱性条件下,将邻氨基苯甲酸衍生物与甲酰胺或其衍生物环化来合成。
取代反应: 3-甲基苯基和3-(三氟甲基)苯基的引入可以通过亲核芳香取代反应来实现。这些反应通常需要使用强碱,例如氢化钠或叔丁醇钾。
偶联反应: 最后一步涉及将取代的喹唑啉核心与胺衍生物偶联,形成所需的化合物。此步骤可能需要使用偶联试剂,例如EDCI (1-乙基-3-(3-二甲基氨基丙基)碳二亚胺)或DCC (二环己基碳二亚胺)。
化学反应分析
2-(3-甲基苯基)-N-[3-(三氟甲基)苯基]喹唑啉-4-胺可以进行各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(如高锰酸钾或三氧化铬)进行氧化,从而形成喹唑啉N-氧化物。
还原: 还原反应可以使用还原剂(如氢化铝锂或硼氢化钠)进行,导致形成还原的喹唑啉衍生物。
取代: 该化合物可以进行亲核取代反应,其中三氟甲基可以被其他亲核试剂(如胺或硫醇)取代。
偶联反应: 该化合物可以与各种亲电试剂参与偶联反应,导致形成新的C-C或C-N键。
科学研究应用
化学: 该化合物在合成更复杂的有机分子和药物中用作宝贵的中间体。
生物学: 它已被研究作为生物探针,用于研究酶活性以及蛋白质相互作用。
医学: 包括该化合物在内的喹唑啉衍生物,已显示出作为抗癌剂、激酶抑制剂和抗炎剂的潜力。
工业: 该化合物可用于开发具有特定电子和光学特性的新材料。
作用机制
2-(3-甲基苯基)-N-[3-(三氟甲基)苯基]喹唑啉-4-胺的作用机制涉及它与特定分子靶标的相互作用。已知该化合物通过结合其活性位点来抑制某些酶和激酶,从而阻断其活性。这种抑制会导致细胞信号通路的破坏,最终导致所需的治疗效果。三氟甲基增强了化合物对其分子靶标的结合亲和力和选择性。
相似化合物的比较
2-(3-甲基苯基)-N-[3-(三氟甲基)苯基]喹唑啉-4-胺可以与其他喹唑啉衍生物进行比较,例如:
吉非替尼: 一种众所周知的喹唑啉衍生物,用作癌症治疗中的表皮生长因子受体 (EGFR) 抑制剂。
厄洛替尼: 另一种具有类似喹唑啉核心结构的EGFR抑制剂。
拉帕替尼: 一种同时靶向EGFR和HER2受体的双酪氨酸激酶抑制剂。
2-(3-甲基苯基)-N-[3-(三氟甲基)苯基]喹唑啉-4-胺的独特之处在于其特殊的取代模式,与其他喹唑啉衍生物相比,它赋予了其独特的化学和生物学特性。
属性
CAS 编号 |
361189-65-3 |
|---|---|
分子式 |
C22H16F3N3 |
分子量 |
379.4 g/mol |
IUPAC 名称 |
2-(3-methylphenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine |
InChI |
InChI=1S/C22H16F3N3/c1-14-6-4-7-15(12-14)20-27-19-11-3-2-10-18(19)21(28-20)26-17-9-5-8-16(13-17)22(23,24)25/h2-13H,1H3,(H,26,27,28) |
InChI 键 |
MLIQAUMIDPLESA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=CC(=C4)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![biphenyl-4-yl(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone](/img/structure/B11647328.png)
![(4Z)-2-(2,4-dichlorophenyl)-4-[(5-nitrofuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11647334.png)
![(5Z)-5-{2-[2-(3-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11647336.png)
![N-(3,4-dimethylphenyl)-7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B11647337.png)


![N'-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]furan-2-carbohydrazide](/img/structure/B11647370.png)
![Ethyl 4,5-dimethyl-2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B11647374.png)
![Diethyl 3-methyl-5-{[(3-methyl-4-nitrophenoxy)acetyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B11647381.png)
![(6Z)-5-imino-6-(3-methoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11647382.png)
![(5E)-3-Methyl-5-{[4-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11647385.png)

![2-(benzotriazol-1-yl)-N'-[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanehydrazide](/img/structure/B11647406.png)
![(6Z)-6-(3-ethoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11647409.png)
